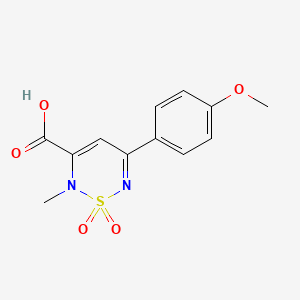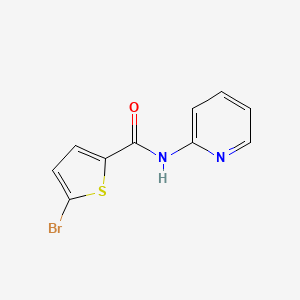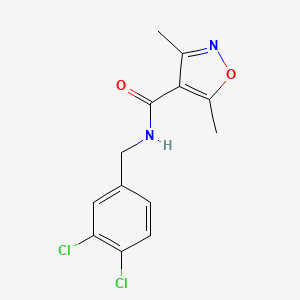
5-(4-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide
説明
Synthesis Analysis
The synthesis of thiadiazine derivatives often involves the condensation of different substrates under varying conditions to introduce the thiadiazine ring into the molecule. For example, the condensation of methyl phenylchloropyruvate with 4-phenylthiosemicarbazide can form 5-methoxycarbonyl-6-phenyl-2-phenylimino-6H-1,3,4-thiadiazine, which upon further reactions can lead to various thiadiazine derivatives (Mamedov et al., 2005). Another approach involves the decomposition/recyclization of thiadiazine dioxides under specific conditions to yield novel thiadiazole compounds (Stephens & Sowell, 2000).
Molecular Structure Analysis
The molecular structure of thiadiazine derivatives, including 5-(4-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide, is characterized by the presence of the thiadiazine ring, a heterocyclic compound containing sulfur and nitrogen atoms. The structural elucidation is typically achieved through techniques like X-ray crystallography, providing insights into the arrangement of atoms and the geometry of the molecule.
Chemical Reactions and Properties
Thiadiazine compounds undergo various chemical reactions, highlighting their reactive nature and chemical diversity. For instance, functionalized thiadiazines can be synthesized through the treatment of sulfamide derivatives with ethyl 3,3-diethoxypropionate, showcasing the versatility of these compounds in organic synthesis (Lee & Kohn, 1990).
科学的研究の応用
Synthesis and Characterization
- Researchers have explored the synthesis of thiadiazine derivatives, focusing on the condensation reactions and cyclodehydration processes to yield various fused polycyclic structures. These studies provide foundational knowledge for the synthesis of complex molecules, including thiadiazine derivatives (Mamedov et al., 2005).
- The synthesis of formazans from thiadiazole derivatives has been reported, highlighting the potential for antimicrobial activity. This research emphasizes the versatility of thiadiazine derivatives in synthesizing compounds with potential biological applications (Sah et al., 2014).
Biological Activities
- A study on the synthesis of 5-(3-indolyl)-1,3,4-thiadiazoles and their anticancer activity against various cancer cell lines showcases the therapeutic potential of thiadiazine derivatives. The findings indicate that certain derivatives exhibit significant cytotoxicity, suggesting a promising avenue for cancer treatment research (Kumar et al., 2010).
- Another study focuses on the synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research further illustrates the potential of thiadiazine derivatives in the development of novel anticancer agents (Hassan et al., 2014).
Antimicrobial Activity
- Research on novel indole-benzimidazole derivatives, including the synthesis of thiadiazole-based molecules, has demonstrated significant antimicrobial activity. These studies highlight the utility of thiadiazine derivatives in combating microbial pathogens, offering a pathway for the development of new antimicrobial agents (Shehadi et al., 2022).
特性
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-14-11(12(15)16)7-10(13-20(14,17)18)8-3-5-9(19-2)6-4-8/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQVNPZQVGKHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(2-chloro-6-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4621764.png)
![ethyl 4-methyl-2-[({[(4-methylpiperazin-1-yl)carbonothioyl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4621766.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4621774.png)

![ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4621796.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4621803.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)
![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)

![N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621826.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4621835.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4621847.png)
![3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4621851.png)